molecular formula C17H13FN2OS B11340823 2-fluoro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

2-fluoro-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11340823
M. Wt: 312.4 g/mol
InChI Key: KQCXEWWVQYZBTG-UHFFFAOYSA-N
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Description

2-FLUORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that features a fluorine atom, a pyridine ring, and a thiophene ring attached to a benzamide core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzamide Core: Starting with a fluorinated benzoyl chloride, which reacts with a pyridine derivative under basic conditions to form the benzamide.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the benzamide intermediate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the pyridine ring or the carbonyl group of the benzamide, potentially forming amines or alcohols.

    Substitution: The fluorine atom and the aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

2-FLUORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-FLUORO-N-(PYRIDIN-2-YL)BENZAMIDE: Lacks the thiophene ring, which might affect its biological activity.

    N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE: Lacks the fluorine atom, potentially altering its reactivity and interactions.

    2-FLUORO-N-(THIOPHEN-2-YL)BENZAMIDE: Lacks the pyridine ring, which could influence its binding properties.

Uniqueness

The presence of both the fluorine atom and the thiophene ring in 2-FLUORO-N-(PYRIDIN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE may confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability.

Properties

Molecular Formula

C17H13FN2OS

Molecular Weight

312.4 g/mol

IUPAC Name

2-fluoro-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C17H13FN2OS/c18-15-8-2-1-7-14(15)17(21)20(12-13-6-5-11-22-13)16-9-3-4-10-19-16/h1-11H,12H2

InChI Key

KQCXEWWVQYZBTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC=N3)F

Origin of Product

United States

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